4-(Trifluoromethyl)quinoline-2-carbohydrazide
Description
4-(Trifluoromethyl)quinoline-2-carbohydrazide is a heterocyclic compound featuring a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 4-position and a carbohydrazide (-CONHNH₂) moiety at the 2-position. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the reactive hydrazide functionality, making it a versatile intermediate in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbohydrazide group enables condensation reactions for synthesizing hydrazones, triazoles, and other heterocycles .
Properties
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-5-9(10(18)17-15)16-8-4-2-1-3-6(7)8/h1-5H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXUUZNRIABWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697141 | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-57-1 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinoline-4-carboxylic Acid Derivative Synthesis
One patented method describes the preparation of quinoline-4-carboxylic acid derivatives starting from isatin derivatives under basic aqueous conditions with acetone reflux, followed by a series of reactions including vinylation, oxidation, and acidification steps to yield quinoline dicarboxylic acids (though focused on 4-carboxylic acid, it provides a foundation for related quinoline carboxylic acids).
Conversion to Carbohydrazide
The key step to obtain the carbohydrazide involves reacting the quinoline carboxylic acid ester with hydrazine hydrate under reflux in alcoholic medium. This reaction converts the ester group into the carbohydrazide functionality.
Example Protocol
- React ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (5.0 g, 0.017 mol) with hydrazine hydrate (4.1 mL, 0.085 mol) in ethanol (50 mL).
- Reflux the mixture for 4 hours.
- Concentrate the reaction mixture and cool to precipitate the product.
- Filter, wash with water, and recrystallize from ethanol to obtain 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide as a white solid with approximately 89% yield.
Functionalization of the Carbohydrazide
The carbohydrazide intermediate can be further reacted with various aldehydes in the presence of catalytic acetic acid in ethanol at room temperature to form hydrazone derivatives. This step is useful for preparing a library of substituted quinoline carbohydrazide derivatives for biological screening.
Detailed Research Findings and Data
Yields and Characterization
- IR spectra show characteristic bands for hydroxyl (around 3440 cm^-1), amide N-H (around 3290-3240 cm^-1), and carbonyl C=O (around 1650 cm^-1).
- ^1H-NMR typically shows singlets corresponding to imine protons (N=CH) around δ 8.0 ppm and hydroxyl/amide protons at δ ~12.9-13.1 ppm.
- Elemental analysis confirms the expected composition with close agreement between calculated and found values.
Antimicrobial Activity Correlation
Certain derivatives of trifluoromethyl quinoline carbohydrazides prepared by these methods showed significant antimicrobial activity, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa, validating the synthetic approach for biologically relevant compounds.
Comparative Summary of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Starting Material | Ethyl quinoline carboxylate derivatives with trifluoromethyl substitution | Commercial availability or accessible synthesis | Multi-step preparation if starting from non-commercial quinolines |
| Hydrazinolysis | Reflux with hydrazine hydrate in ethanol | High yield (~89%), straightforward | Requires handling of hydrazine, a toxic reagent |
| Hydrazone Formation | Reaction with aldehydes in ethanol at room temperature | Mild conditions, good yields, diversity of derivatives | Requires purification by recrystallization or chromatography |
| Characterization | IR, NMR, MS, elemental analysis | Confirm structure and purity | Instrument access needed |
Additional Notes on Related Synthetic Routes
- Some advanced syntheses involve Suzuki coupling and asymmetric dihydroxylation steps to introduce trifluoromethyl groups and other substituents on the quinoline ring prior to carbohydrazide formation.
- The use of POBr3 to convert hydroxyquinoline to bromoquinoline intermediates allows further functionalization such as vinylation and subsequent transformations.
Chemical Reactions Analysis
Chemical Reaction Types and Mechanisms
The compound participates in three primary reaction types:
Condensation Reactions
Reacts with aldehydes or ketones to form Schiff base derivatives. This occurs via nucleophilic attack of the hydrazide’s NH group on carbonyl carbons.
Example Reaction :
Key Products :
-
Pyrazole-4-carbaldehyde derivatives (via Vilsmeier-Haack formylation) .
-
Substituted 1,3,4-oxadiazoles (after cyclization with POCl₃) .
Nucleophilic Substitution
The quinoline ring’s electron-deficient nature facilitates substitution at position 4.
Example Reaction :
Key Products :
Cyclization Reactions
Forms heterocyclic systems like 1,3,4-oxadiazoles under dehydrating conditions.
Example Reaction :
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Aldehydes (e.g., benzaldehyde), EtOH, reflux | Schiff base formation |
| Substitution | POCl₃, amines (e.g., aniline) | 4-Chloro or N-substituted derivatives |
| Cyclization | POCl₃, 80–100°C | 1,3,4-oxadiazole ring formation |
Synthetic Pathways
The compound is synthesized via:
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds similar to 4-(trifluoromethyl)quinoline-2-carbohydrazide exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to selectively target cancer cells while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects during chemotherapy.
- Case Study : A study involving hybrid compounds derived from quinoline demonstrated enhanced cytotoxicity against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancerous cell lines . The introduction of trifluoromethyl groups in these compounds was associated with increased lipophilicity, enhancing their ability to penetrate cellular membranes.
Antimicrobial Properties
Quinoline derivatives, including hydrazones and hydrazides, have shown promising antibacterial and antitubercular activities. The incorporation of the trifluoromethyl group is believed to enhance the antimicrobial efficacy of these compounds.
- Case Study : Research has indicated that certain quinoline hydrazone derivatives exhibited superior anti-tuberculosis activity compared to standard treatments like rifampicin and isoniazid . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antiviral Activity
Recent investigations have identified quinoline analogues as potential antiviral agents. The ability of these compounds to inhibit viral replication makes them candidates for further development in treating viral infections.
- Case Study : A series of novel quinoline derivatives were tested against enterovirus D68 (EV-D68), showing potent antiviral activity attributed to their ability to target viral proteins . This highlights the versatility of quinoline derivatives in addressing various infectious diseases.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline precursors. The trifluoromethyl group can be introduced through electrophilic fluorination methods, enhancing the compound's lipophilic properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | Carboxylic acid group instead of hydrazide | Potentially different biological activities |
| 4-Methylquinoline-2-carbohydrazide | Lacks trifluoromethyl substitution | May exhibit different pharmacological profiles |
| 7-Chloroquinoline-2-carbohydrazide | Contains a chlorine substituent | Different reactivity and potential interactions |
The structural uniqueness of this compound lies in its trifluoromethyl group, which not only enhances its lipophilicity but may also alter its interaction dynamics compared to other similar compounds.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)quinoline-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
The trifluoromethyl group at the 4-position distinguishes this compound from analogs with alternative substituents. For example:
- 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 596845-42-0): Replaces the carbohydrazide with a carboxylic acid group. This substitution reduces reactivity toward nucleophiles but improves solubility in aqueous media .
- 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide (CAS 524932-68-1): Features a dichlorophenyl group instead of trifluoromethyl. The chlorine atoms increase molecular weight (332.18 g/mol vs.
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-(Trifluoromethyl)quinoline-2-carbohydrazide* | C₁₁H₈F₃N₃O | 259.2 | -CF₃ (C4), -CONHNH₂ (C2) |
| 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | C₁₁H₅F₄NO₂ | 259.16 | -CF₃ (C4), -COOH (C2), -F (C6) |
| 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide | C₁₆H₁₁Cl₂N₃O | 332.18 | -Cl (C2, C4 phenyl), -CONHNH₂ |
*Calculated based on analogous structures in .
Biological Activity
4-(Trifluoromethyl)quinoline-2-carbohydrazide is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity of the compound, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline ring substituted with a trifluoromethyl group and a carbohydrazide moiety. It is typically presented as a white crystalline solid, known for its high thermal and chemical stability, which makes it suitable for various applications in pharmaceuticals and materials science.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group can engage in pi-pi stacking interactions and hydrogen bonding with enzyme targets, enhancing the compound's binding affinity .
- Antitumor Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit selective cytotoxic effects on cancer cells compared to non-cancer cells, suggesting potential for anticancer applications .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Anticancer Studies : Research has shown that 4-(trifluoromethyl)quinoline derivatives can inhibit the growth of breast cancer cell lines (e.g., MDA-MB468, MDA-MB231). These studies utilized molecular docking to predict interactions between the compound and target proteins, supporting its potential as an anticancer agent .
- Antimicrobial Activity : A series of quinoline derivatives were synthesized, including hydrazone derivatives that demonstrated significant antitubercular activity against Mycobacterium tuberculosis strains. The incorporation of the carbohydrazide moiety was crucial in enhancing this activity .
Research Findings
Recent studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activities:
- Structure-Activity Relationship (SAR) : Investigations into various substitutions on the quinoline structure revealed that specific groups, such as trifluoromethyl or halogen atoms at certain positions, can significantly enhance anticancer potency .
- Hybrid Compounds : The development of hybrid pharmacophore compounds combining quinoline with other active pharmacophores has shown promise in increasing efficacy against cancer cells while reducing toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Trifluoromethyl)quinoline-2-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of a trifluoromethyl-substituted quinoline-2-carboxylic acid derivative with hydrazine. Key steps include:
- Acid activation : Use of coupling agents like EDCI or DCC to activate the carboxylic acid group for hydrazide formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while temperature control (60–80°C) minimizes side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves yield and purity .
- Challenges : Competing hydrolysis of the trifluoromethyl group under acidic/basic conditions requires pH monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the quinoline backbone and hydrazide NH protons (δ 8.5–9.5 ppm). F NMR verifies the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] peak) and fragmentation patterns .
- IR spectroscopy : Stretching bands at ~1660 cm (C=O) and ~3300 cm (N-H) validate the carbohydrazide moiety .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELX programs (e.g., SHELXL) refine structures by least-squares methods, addressing disorder in the trifluoromethyl group .
- Key parameters : Monitor R-factor convergence (<5%) and validate hydrogen bonding (e.g., N-H⋯O interactions in hydrazide) .
- Case study : A related imidazo[1,2-a]quinoline carbohydrazide showed planar quinoline rings, confirmed by SHELX refinement .
Q. What strategies mitigate data contradictions in biological activity assays for this compound?
- Methodological Answer :
- Dose-response validation : Use IC values from triplicate experiments (e.g., enzyme inhibition assays with error bars <10%) .
- Control compounds : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
- Structural analogs : Compare substituent effects (e.g., replacing trifluoromethyl with methyl or chloro groups) to isolate pharmacophore contributions .
Q. How can fluorescence-based chemosensors derived from this compound be designed for metal ion detection?
- Methodological Answer :
- Ligand functionalization : Introduce electron-withdrawing groups (e.g., -OH or -SH) at the hydrazide terminus to enhance metal binding (e.g., Al or Zn) .
- Solvent optimization : Use HEPES-buffered DMSO/HO (1:1 v/v) to stabilize the sensor-analyte complex .
- Detection limits : Calculate via Stern-Volmer plots; reported limits for Al are ~10 M in similar systems .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for trifluoromethyl-substituted quinolines?
- Methodological Insights :
- Solubility variability : Trifluoromethyl groups reduce aqueous solubility, leading to inconsistent cellular uptake. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to standardize delivery .
- Enzyme specificity : Off-target effects (e.g., kinase vs. phosphatase inhibition) require selectivity profiling using panels of recombinant enzymes .
- Crystallographic vs. solution structures : Discrepancies in binding modes may arise from crystal packing artifacts. Validate with molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
